molecular formula C14H10BrCl2NO2 B5992147 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide

2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B5992147
M. Wt: 375.0 g/mol
InChI Key: AQIBHYGBVGTLHJ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide is an organic compound that features a bromophenoxy group and a dichlorophenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 3,5-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can result in the formation of amines or alcohols.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of polymers or as a precursor for advanced materials.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(3,5-dichlorophenyl)acetamide
  • 2-(4-iodophenoxy)-N-(3,5-dichlorophenyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide can impart unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c15-9-1-3-13(4-2-9)20-8-14(19)18-12-6-10(16)5-11(17)7-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIBHYGBVGTLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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